![molecular formula C14H15BrO2 B14393623 4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-63-4](/img/structure/B14393623.png)
4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups are added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted biphenyl derivatives
Scientific Research Applications
4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: Shares the bromine and dimethyl groups but lacks the hydroxyl group and biphenyl structure.
2,6-Dimethylphenol: Similar in having dimethyl groups but lacks the bromine and hydroxyl groups.
4-Bromo-3,5-dimethoxyamphetamine: Contains bromine but has a different core structure and functional groups.
Uniqueness
4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
88174-63-4 |
|---|---|
Molecular Formula |
C14H15BrO2 |
Molecular Weight |
295.17 g/mol |
IUPAC Name |
5-(4-bromo-2,6-dimethylphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15BrO2/c1-8-3-11(15)4-9(2)14(8)10-5-12(16)7-13(17)6-10/h3-4,7,10,16H,5-6H2,1-2H3 |
InChI Key |
BSRIPLZMGZFCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2CC(=CC(=O)C2)O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


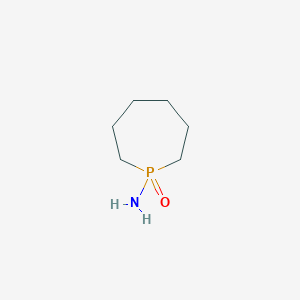
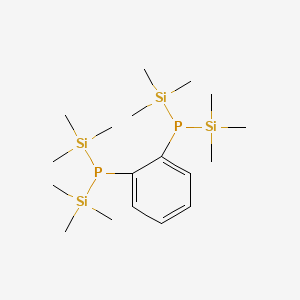
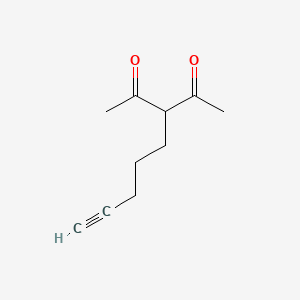

![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
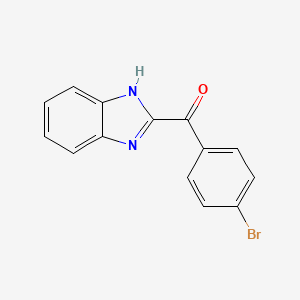
![1,3,5-Triphenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14393601.png)

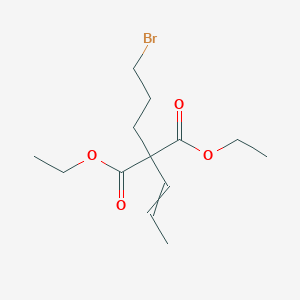
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
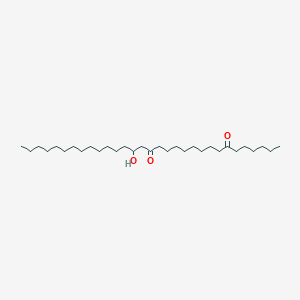
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
